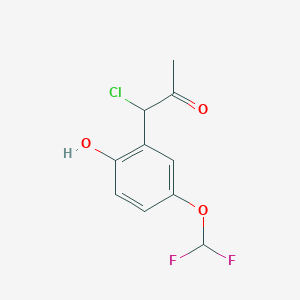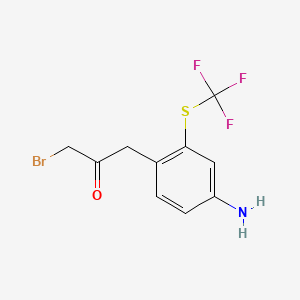
1-Chloro-1-(5-(difluoromethoxy)-2-hydroxyphenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-1-(5-(difluoromethoxy)-2-hydroxyphenyl)propan-2-one is a chemical compound with a complex structure that includes a chloro group, a difluoromethoxy group, and a hydroxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1-(5-(difluoromethoxy)-2-hydroxyphenyl)propan-2-one typically involves the reaction of appropriate starting materials under controlled conditionsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in the production process .
Análisis De Reacciones Químicas
Types of Reactions
1-Chloro-1-(5-(difluoromethoxy)-2-hydroxyphenyl)propan-2-one can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more complex oxygenated products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of simpler compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts that facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in the formation of new derivatives with different functional groups .
Aplicaciones Científicas De Investigación
1-Chloro-1-(5-(difluoromethoxy)-2-hydroxyphenyl)propan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-Chloro-1-(5-(difluoromethoxy)-2-hydroxyphenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The chloro and difluoromethoxy groups play a crucial role in its reactivity and binding affinity. These interactions can lead to various biological effects, including enzyme inhibition or activation, modulation of signaling pathways, and alterations in cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- 1-Chloro-1-(3-(difluoromethoxy)-5-hydroxyphenyl)propan-2-one
- 1-Chloro-1-(2-(difluoromethoxy)-5-fluorophenyl)propan-2-one
- 1-Chloro-1-(5-(difluoromethoxy)-2-methoxyphenyl)propan-2-one
Uniqueness
Compared to similar compounds, 1-Chloro-1-(5-(difluoromethoxy)-2-hydroxyphenyl)propan-2-one is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications .
Propiedades
Fórmula molecular |
C10H9ClF2O3 |
|---|---|
Peso molecular |
250.62 g/mol |
Nombre IUPAC |
1-chloro-1-[5-(difluoromethoxy)-2-hydroxyphenyl]propan-2-one |
InChI |
InChI=1S/C10H9ClF2O3/c1-5(14)9(11)7-4-6(16-10(12)13)2-3-8(7)15/h2-4,9-10,15H,1H3 |
Clave InChI |
RLBQEYAJSZXOSP-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C1=C(C=CC(=C1)OC(F)F)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Calcium;7-[2-(4-fluorophenyl)-3-(2,3,4,5,6-pentadeuteriophenyl)-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B14062029.png)










